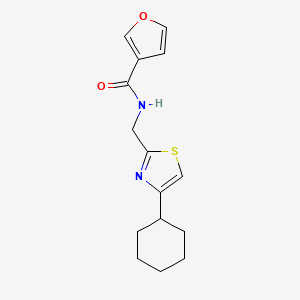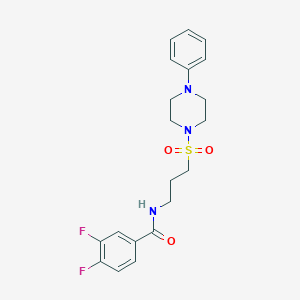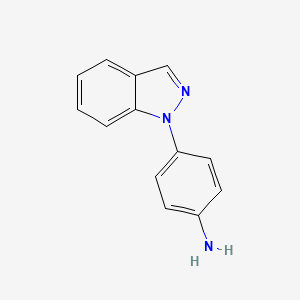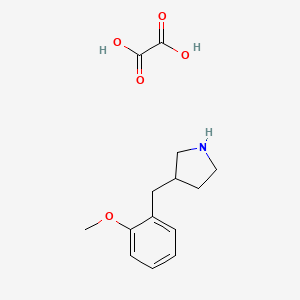
(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol” is a biochemical compound used for proteomics research . It has a molecular formula of C12H14N2O and a molecular weight of 202.26 .
Molecular Structure Analysis
The molecular structure of “(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol” is represented by the SMILES stringCc1ccc (cc1)-n2ncc (CO)c2C . The InChI key for this compound is BBIFCGIRTGQCIA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol” is a solid compound . Its molecular weight is 202.25 and its molecular formula is C12H14N2O .科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Triazole Derivatives : A study by Cao, Dong, and Shen (2010) involved the synthesis of a compound closely related to the specified triazole, namely (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone. The compound was characterized using NMR, MS, IR spectra, and X-ray diffraction, revealing detailed molecular structure and crystallography (Cao, Dong, & Shen, 2010).
Crystal Structure Elucidation : Another study by Dong and Huo (2009) synthesized bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, a compound with structural similarities to the specified triazole. The research detailed its molecular conformation and packing, which was stabilized by specific intermolecular interactions, as determined through X-ray diffraction crystallography (Dong & Huo, 2009).
Chemical Properties and Applications
Thermoresponsive Properties : Li et al. (2017) studied a series of ionic polypeptides bearing p-tolyl pendants and 3-methyl-1,2,3-triazolium linkages, synthesized by N-alkylation and subsequent ion-exchange reaction. These compounds demonstrated reversible upper critical solution temperature (UCST)-type phase behaviors in methanol and ethanol/water binary solvent mixtures, indicating potential applications in temperature-sensitive materials and processes (Li et al., 2017).
Catalysis in Aqueous Media : Bumagin et al. (2018) synthesized new substituted 3-((1H-1,2,3-triazol-1-yl)methyl)-5-arylisoxazoles and used them as ligands in palladium(II) complexes. These complexes showed high-turnover-number catalysis for C-C cross-coupling reactions under green chemistry conditions. This highlights the utility of triazole derivatives in catalytic processes, particularly in environmentally friendly chemical reactions (Bumagin et al., 2018).
Other Relevant Research
Anticancer Activity : Dong, Wu, and Gao (2017) explored the synthesis of novel aziridine-1,2,3-triazole hybrid derivatives and evaluated their anticancer activity. Some compounds exhibited significant efficacy against human leukemia and hepatoma cells, suggesting potential applications in cancer therapy (Dong, Wu, & Gao, 2017).
Corrosion Inhibition : Ma et al. (2017) investigated the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media. Their findings indicate the potential application of these compounds in protecting metals from corrosion, which is crucial in industrial processes (Ma et al., 2017).
作用機序
特性
IUPAC Name |
[5-methyl-1-(4-methylphenyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-3-5-10(6-4-8)14-9(2)11(7-15)12-13-14/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVJUIOKJALURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2599878.png)


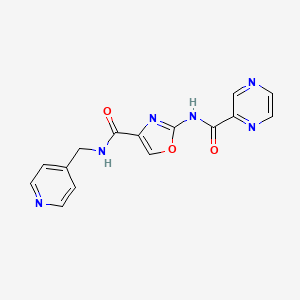
![2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2599886.png)
![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2599887.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2599888.png)
![N-[6-Fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]but-2-ynamide](/img/structure/B2599895.png)

